molecular formula C26H18N2O2 B14192738 Methanone, (3,5-diphenyl-4-isoxazolyl)(4-phenyl-1H-pyrrol-3-yl)- CAS No. 833458-21-2

Methanone, (3,5-diphenyl-4-isoxazolyl)(4-phenyl-1H-pyrrol-3-yl)-

Cat. No.: B14192738
CAS No.: 833458-21-2
M. Wt: 390.4 g/mol
InChI Key: RXNLKXRYEGOVOM-UHFFFAOYSA-N
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Description

Methanone, (3,5-diphenyl-4-isoxazolyl)(4-phenyl-1H-pyrrol-3-yl)- is a complex organic compound that features a unique combination of isoxazole and pyrrole rings Isoxazole is a five-membered heterocycle containing one oxygen and one nitrogen atom, while pyrrole is a five-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (3,5-diphenyl-4-isoxazolyl)(4-phenyl-1H-pyrrol-3-yl)- typically involves multi-step organic reactions. One common method includes the formation of the isoxazole ring through cyclization reactions involving hydroxylamine and diketones. The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methanone, (3,5-diphenyl-4-isoxazolyl)(4-phenyl-1H-pyrrol-3-yl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methanone, (3,5-diphenyl-4-isoxazolyl)(4-phenyl-1H-pyrrol-3-yl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methanone, (3,5-diphenyl-4-isoxazolyl)(4-phenyl-1H-pyrrol-3-yl)- involves its interaction with specific molecular targets. The isoxazole and pyrrole rings can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (3,5-diphenyl-4-isoxazolyl)(4-phenyl-1H-pyrrol-3-yl)- is unique due to the combination of isoxazole and pyrrole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

833458-21-2

Molecular Formula

C26H18N2O2

Molecular Weight

390.4 g/mol

IUPAC Name

(3,5-diphenyl-1,2-oxazol-4-yl)-(4-phenyl-1H-pyrrol-3-yl)methanone

InChI

InChI=1S/C26H18N2O2/c29-25(22-17-27-16-21(22)18-10-4-1-5-11-18)23-24(19-12-6-2-7-13-19)28-30-26(23)20-14-8-3-9-15-20/h1-17,27H

InChI Key

RXNLKXRYEGOVOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CNC=C2C(=O)C3=C(ON=C3C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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